(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a nitrophenyl group attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Dimethyl Groups: The piperidine ring is then substituted with dimethyl groups at the 3 and 5 positions using methylating agents.
Attachment of the Propenone Moiety: The propenone moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the propenone moiety.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted products with various functional groups replacing the nitro group.
Scientific Research Applications
(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one: Similar structure with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in (2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. The nitro group can undergo specific reactions and interactions that are not possible with other substituents.
Properties
IUPAC Name |
(E)-1-(3,5-dimethylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-9-13(2)11-17(10-12)16(19)8-7-14-5-3-4-6-15(14)18(20)21/h3-8,12-13H,9-11H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIFRHCLZDRSDO-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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